molecular formula C9H19Cl2N3 B1408596 N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1820706-18-0

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1408596
CAS No.: 1820706-18-0
M. Wt: 240.17 g/mol
InChI Key: BYXAFQDWBJHZGA-UHFFFAOYSA-N
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Description

“N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a chemical compound with the empirical formula C10H19N3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 181.28 . The SMILES string for this compound is CC1=C(CNC(C)C)C(C)=NN1C , which provides a text representation of the compound’s structure.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized, showing potential applications in various scientific research areas. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds was achieved through the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds were characterized using techniques like FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes has been confirmed, indicating their potential for further pharmacological studies (Titi et al., 2020).

Development of Key Intermediates for CCR5 Antagonists

Another significant application involves the development of key intermediates for CCR5 antagonists, crucial for HIV treatment strategies. A new and efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a vital intermediate for the CCR5 antagonist TAK-779, was described. This method achieved a 78% isolated yield using only commercially available reagents, showcasing an advancement in the synthesis of pharmaceutical intermediates (Hashimoto et al., 2002).

Cobalt(II) Complexes and Catalytic Applications

The formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrated the versatility of pyrazole derivatives in catalysis and material science. These complexes exhibited different coordination geometries and showed significant activity for methyl methacrylate (MMA) polymerization, producing high molecular weight poly(methylmethacrylate) with a narrow polydispersity index. Such findings open new avenues for the development of catalysts and materials based on pyrazole derivatives (Choi et al., 2015).

Electrophilic Cyclization in Organic Synthesis

Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, leading to the formation of various heterocyclic compounds. This process underscores the role of pyrazole derivatives in organic synthesis, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Bondarenko et al., 2015).

Safety and Hazards

This compound is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

While specific future directions for this compound are not mentioned, related compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . This suggests that “N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride” and similar compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Biochemical Analysis

Biochemical Properties

N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in metabolic activities and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on other metabolic processes, leading to changes in cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXAFQDWBJHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

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